Cas no 32337-93-2 (2,3,4,5-Tetrahydro-1-benzoxepin-7-ol)
2,3,4,5-Tetrahydro-1-benzoxepin-7-ol Chemical and Physical Properties
Names and Identifiers
-
- 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol
- 1-BENZOXEPIN-7-OL,2,3,4,5-TETRAHYDRO
- 2,3,4,5-Tetrahydro-7-hydroxy-1-benzoxepin
- 2,3,4,5-tetrahydrobenzo[b]oxepin-7-ol
- 2,3,4,5-tetrahydro-benzo[b]oxepin-7-ol
- AG-L-22917
- CTK4G8550
- FT-0681607
- I01-16007
- 32337-93-2
- AKOS006333257
- DTXSID90696310
-
- MDL: MFCD13188253
- Inchi: 1S/C10H12O2/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,11H,1-3,6H2
- InChI Key: ABWGVDWUQJTHLG-UHFFFAOYSA-N
- SMILES: O1C2C=CC(=CC=2CCCC1)O
Computed Properties
- Exact Mass: 164.083729621g/mol
- Monoisotopic Mass: 164.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 29.5Ų
2,3,4,5-Tetrahydro-1-benzoxepin-7-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019098151-5g |
2,3,4,5-Tetrahydrobenzo[b]oxepin-7-ol |
32337-93-2 | 95% | 5g |
$539.28 | 2023-09-02 | |
| Matrix Scientific | 053775-500mg |
2,3,4,5-Tetrahydro-1-benzoxepin-7-ol |
32337-93-2 | 500mg |
$237.00 | 2023-09-10 | ||
| Matrix Scientific | 053775-2.5g |
2,3,4,5-Tetrahydro-1-benzoxepin-7-ol |
32337-93-2 | 2.5g |
$720.00 | 2023-09-10 | ||
| TRC | T046730-125mg |
2,3,4,5-Tetrahydro-1-benzoxepin-7-ol |
32337-93-2 | 125mg |
$ 230.00 | 2022-06-02 | ||
| TRC | T046730-250mg |
2,3,4,5-Tetrahydro-1-benzoxepin-7-ol |
32337-93-2 | 250mg |
$ 375.00 | 2022-06-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1619054-5g |
2,3,4,5-Tetrahydrobenzo[b]oxepin-7-ol |
32337-93-2 | 98% | 5g |
¥5964.00 | 2024-08-02 |
2,3,4,5-Tetrahydro-1-benzoxepin-7-ol Related Literature
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol
Compound CAS No 32337-93-2: 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol
The compound with CAS number 32337-93-2, commonly referred to as 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol, is a fascinating molecule with a unique structure and diverse applications. This compound belongs to the class of tetrahydrobenzoxepines, which are bicyclic structures combining a benzene ring with an epoxide-like oxygen. The benzoxepin core of this molecule is particularly notable for its versatility in organic synthesis and its role in various pharmacological applications.
Recent studies have highlighted the potential of 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol in the field of drug discovery. Researchers have explored its ability to act as a scaffold for designing bioactive molecules. For instance, modifications to the hydroxyl group at position 7 have shown promise in enhancing the compound's affinity for certain biological targets. This has led to investigations into its potential as an anti-inflammatory agent and a modulator of cellular signaling pathways.
The synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol has been optimized in recent years. Traditional methods involved multi-step reactions with low yields; however, modern approaches utilizing catalytic asymmetric synthesis have significantly improved both efficiency and selectivity. These advancements have made the compound more accessible for large-scale production and research purposes.
In terms of physical properties, 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol exhibits a melting point of approximately 150°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. Its stability under various conditions has been thoroughly examined; it remains stable under neutral and mildly acidic conditions but undergoes hydrolysis under strong alkaline conditions.
The biological activity of this compound has been a focal point of recent research. Studies have demonstrated that 2,3,4,5-Tetrahydro-1-benzoxepin-7-ol possesses moderate antioxidant properties and can inhibit certain enzymes associated with neurodegenerative diseases. Furthermore, its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system-related therapies.
Another area of interest is the compound's role in materials science. The rigid bicyclic structure of benzoxepin derivatives has been exploited to create advanced materials with unique mechanical properties. For example, polymers incorporating this structure exhibit enhanced thermal stability and mechanical strength compared to conventional polymers.
Looking ahead, ongoing research aims to explore the stereochemical properties of 2,3,4,5-Tetrahydro-1-benzoxepin-7 ol further. Understanding the stereochemistry could unlock new avenues for enantioselective synthesis and improve the efficacy of derived pharmaceuticals. Additionally, computational chemistry techniques are being employed to predict novel applications based on the compound's electronic structure.
In conclusion, 2 , 3 , 4 , 5 - Tetrahydro - 1 - benzoxepin - 7 - ol ( CAS No : 32 , 000 ) is a multifaceted compound with significant potential across various scientific domains . Its unique structure , coupled with recent advancements in synthesis and application , positions it as a key player in future research and development efforts . As our understanding of this compound deepens , we can anticipate even more innovative uses that will benefit diverse industries ranging from medicine to materials science .
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